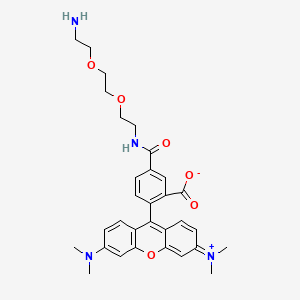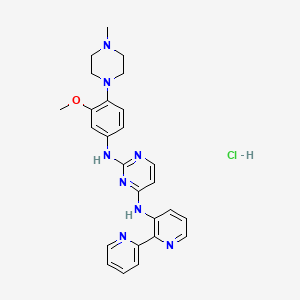
D3R/MOR antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of D3R/MOR antagonist 2 involves the design and optimization of chemical structures to achieve high affinity and efficacy for both dopamine D3 receptors and μ-opioid receptors. The synthetic route typically includes the following steps :
Design and Synthesis of Key Intermediates: The synthesis begins with the preparation of key intermediates, such as substituted trans-(2S, 4R)-pyrrolidine and trans-phenylcyclopropylamine.
Coupling Reactions: These intermediates are then coupled with opioid scaffolds derived from known agonists like TRV130 or loperamide.
Optimization: The final compounds are optimized for physicochemical properties, including blood-brain barrier permeability and receptor selectivity.
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis procedures, with a focus on yield optimization and cost-effectiveness.
Análisis De Reacciones Químicas
D3R/MOR antagonist 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its activity and stability.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Aplicaciones Científicas De Investigación
D3R/MOR antagonist 2 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying receptor-ligand interactions and the development of multi-target drugs.
Biology: The compound is used to investigate the roles of dopamine D3 receptors and μ-opioid receptors in various biological processes.
Medicine: This compound shows promise in the treatment of pain and substance use disorders by providing analgesic effects through μ-opioid receptor partial agonism and reducing opioid misuse liability via dopamine D3 receptor antagonism
Mecanismo De Acción
D3R/MOR antagonist 2 exerts its effects through a dual mechanism of action:
Dopamine D3 Receptor Antagonism: By blocking dopamine D3 receptors, the compound reduces drug-seeking behavior and the potential for substance abuse.
μ-Opioid Receptor Partial Agonism: The compound provides analgesic effects by partially activating μ-opioid receptors, which helps in pain management without the high risk of addiction associated with full agonists
Comparación Con Compuestos Similares
D3R/MOR antagonist 2 is unique due to its dual-target profile, which combines dopamine D3 receptor antagonism with μ-opioid receptor partial agonism. Similar compounds include:
Compound 46: Another dual-target ligand with similar properties but different structural features.
Compound 84: Known for its high affinity for dopamine D3 receptors and μ-opioid receptors.
Compound 114: Exhibits potent analgesic effects through a similar mechanism of action
These compounds share the dual-target approach but differ in their specific chemical structures and pharmacological profiles, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C25H31ClN2O |
|---|---|
Peso molecular |
411.0 g/mol |
Nombre IUPAC |
(1R,2S)-2-(4-chlorophenyl)-N-[2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethyl]cyclopropan-1-amine |
InChI |
InChI=1S/C25H31ClN2O/c26-20-8-6-19(7-9-20)21-17-22(21)27-15-12-24(23-5-1-4-14-28-23)13-16-29-25(18-24)10-2-3-11-25/h1,4-9,14,21-22,27H,2-3,10-13,15-18H2/t21-,22+,24?/m0/s1 |
Clave InChI |
PXLZPYQDTASRQC-JCVDRHSJSA-N |
SMILES isomérico |
C1CCC2(C1)CC(CCO2)(CCN[C@@H]3C[C@H]3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
SMILES canónico |
C1CCC2(C1)CC(CCO2)(CCNC3CC3C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)




![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)




